molecular formula C13H16N2O2 B7539626 N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide

Cat. No. B7539626
M. Wt: 232.28 g/mol
InChI Key: FIZAYWMXFIPEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide, also known as DMF, is an organic compound with molecular formula C12H16N2O2. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. DMF has been widely used in scientific research due to its unique chemical properties and potential biomedical applications.

Mechanism of Action

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide exerts its pharmacological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and cytoprotective genes. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to modulate several biochemical and physiological processes, including the production of reactive oxygen species (ROS), the expression of cytokines and chemokines, and the activation of immune cells such as T cells and macrophages. This compound also enhances the expression of heme oxygenase-1 (HO-1), an enzyme that degrades heme and produces biliverdin, carbon monoxide, and iron.

Advantages and Limitations for Lab Experiments

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has several advantages for laboratory experiments, including its stability in organic solvents, its low toxicity, and its ability to penetrate cell membranes. However, this compound can also exhibit batch-to-batch variability, which can affect the reproducibility of experimental results. In addition, this compound can interfere with some biochemical assays, such as the measurement of glutathione levels.

Future Directions

There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide, including the development of new synthetic methods for this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential of this compound as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the role of this compound in regulating the gut microbiome and its potential as a treatment for gut dysbiosis and related disorders is an emerging area of research.

Synthesis Methods

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide can be synthesized by several methods, including the reaction of 2-furancarboxaldehyde with N-methyl-N-(pyrrol-2-ylmethyl)amine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 5-methylfuran-2-carboxylic acid with N-methyl-N-(pyrrol-2-ylmethyl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide.

Scientific Research Applications

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and immunomodulatory properties, making it a potential therapeutic agent for several diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-4-6-11(15(9)3)8-14-13(16)12-7-5-10(2)17-12/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZAYWMXFIPEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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